2-(2-Nitrophenyl)-1,3,4-oxadiazole
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Overview
Description
2-(2-Nitrophenyl)-1,3,4-oxadiazole: is an organic compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
The primary target of 2-(2-Nitrophenyl)-1,3,4-oxadiazole is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which is a mechanism that allows bacteria to behave collectively rather than as individuals .
Mode of Action
This compound interacts with its target, PqsD, by inhibiting its function . This inhibition disrupts the QS system, preventing the bacteria from coordinating their actions and reducing their collective behavior . The compound has been shown to have a tight-binding mode of action, indicating a strong interaction with the PqsD enzyme .
Biochemical Pathways
By inhibiting PqsD, this compound affects the QS system of Pseudomonas aeruginosa, which regulates a variety of virulence factors . These factors contribute to the bacteria’s ability to break the first line defenses and damage surrounding tissues, leading to dissemination, systemic inflammatory-response syndrome, multiple organ failure, and, finally, death of the host . Furthermore, QS contributes to the collective coordination of biofilm formation, a key reason for bacterial resistance against conventional antibiotics .
Result of Action
The inhibition of PqsD by this compound results in the disruption of the QS system in Pseudomonas aeruginosa . This leads to a reduction in the bacteria’s collective behavior and a decrease in the production of virulence factors . The compound has also been shown to display anti-biofilm activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzohydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride.
Cyclization: Reagents like carbon disulfide, bases such as triethylamine, and solvents like ethanol.
Major Products:
Reduction: 2-(2-Aminophenyl)-1,3,4-oxadiazole.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Cyclization: More complex heterocyclic compounds.
Scientific Research Applications
2-(2-Nitrophenyl)-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials. It is also studied for its photophysical properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its ability to emit light upon excitation.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties
Comparison with Similar Compounds
2-Nitrobenzyl alcohol: Shares the nitrobenzyl moiety but differs in its functional group and reactivity.
1-(2-Nitrophenyl)ethanol: Similar in structure but has an additional ethyl group, affecting its chemical behavior.
2-Nitrophenylacetic acid: Contains a nitro group and a carboxylic acid, making it useful in different synthetic applications
Uniqueness: 2-(2-Nitrophenyl)-1,3,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring stability and specific reactivity, such as in the development of advanced materials and biological probes.
Biological Activity
The compound 2-(2-Nitrophenyl)-1,3,4-oxadiazole is part of a broader class of oxadiazole derivatives known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this specific compound.
Chemical Structure and Synthesis
This compound features a nitrophenyl group attached to the oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. The synthesis typically involves cyclization reactions of hydrazides with carboxylic acids or aldehydes under acidic or basic conditions.
Antibacterial Activity
Numerous studies have highlighted the antibacterial potential of oxadiazole derivatives. For instance, a study synthesized various 1,3,4-oxadiazole derivatives and evaluated their antibacterial activity against several microbial strains. The results indicated that compounds with electron-withdrawing groups like nitro groups exhibited significant antibacterial properties compared to standard antibiotics such as amoxicillin and cefixime .
Compound | Antibacterial Activity (Zone of Inhibition) |
---|---|
This compound | Moderate (specific values not reported) |
Amoxicillin | High (standard comparison) |
Antifungal Activity
In addition to antibacterial effects, this compound has shown promising antifungal activity. Derivatives of oxadiazoles were screened for antifungal properties, revealing moderate to high effectiveness against various fungal strains .
Compound | Fungal Strain Tested | Activity Level |
---|---|---|
This compound | Candida albicans | Moderate |
Other Oxadiazoles | Aspergillus niger | High |
Anticancer Activity
Recent research has focused on the anticancer properties of oxadiazole derivatives. For example, specific derivatives have been tested against multiple cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound this compound demonstrated notable cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation .
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 10.5 |
HCT-116 | 8.7 |
Anti-inflammatory Activity
The anti-inflammatory effects of oxadiazoles have also been documented. Studies indicate that these compounds can inhibit inflammatory mediators and reduce edema in animal models. The presence of nitro groups in the structure enhances this activity by modulating inflammatory pathways .
Study on CNS Activity
A study evaluated the central nervous system (CNS) effects of substituted oxadiazoles. It was found that compounds with nitro groups significantly affected locomotor activity in animal models compared to standard CNS depressants like fluoxetine and diazepam. This suggests potential applications in treating anxiety and depression .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with biological targets such as peptide deformylase. These studies provide insights into how structural modifications can enhance biological activity and selectivity against specific targets .
Properties
IUPAC Name |
2-(2-nitrophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-11(13)7-4-2-1-3-6(7)8-10-9-5-14-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKRXSFMMMXAKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=CO2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.